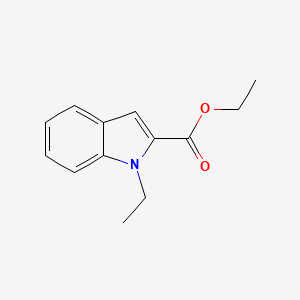
Ethyl 1-ethyl-1h-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-ethyl-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, has a molecular formula of C11H11NO2 and a molecular weight of 189.2105 g/mol
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-ethyl-1H-indole-2-carboxylic acid as the starting material.
Esterification Reaction: The carboxylic acid group is then converted to an ester group through esterification, using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the ester group to an alcohol group.
Substitution: Substitution reactions at the indole ring can lead to the formation of different substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Indole-2-ol derivatives.
Substitution Products: Substituted indole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-ethyl-1H-indole-2-carboxylate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Ethyl 1-ethyl-1H-indole-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-ethyl-1H-indole-2-carboxylate is similar to other indole derivatives, such as:
Ethyl indole-2-carboxylate: A closely related compound with a similar structure but lacking the ethyl group at the nitrogen atom.
1H-Indole-2-carboxylic acid: The parent acid form without the ester group.
Uniqueness: this compound is unique due to the presence of the ethyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
40913-41-5 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
ethyl 1-ethylindole-2-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-3-14-11-8-6-5-7-10(11)9-12(14)13(15)16-4-2/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
LEDSRUHAKQJBMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C=C1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


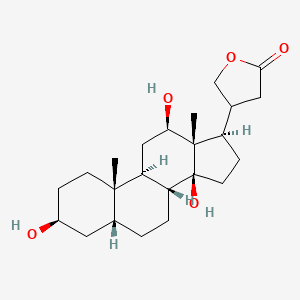
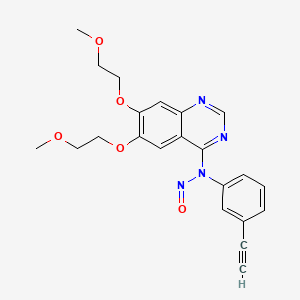
![N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)

![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)
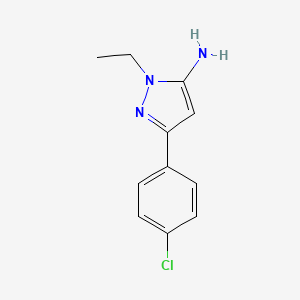
![1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol](/img/structure/B15354981.png)

![10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B15354992.png)
![5-[(2-Amino-4-methylpentanoyl)amino]-2-hydroxybenzoic acid;hydrochloride](/img/structure/B15354997.png)

![(1S,3S,5S)-2-((S)-2-Amino-2-((1s,3R,5S,7R)-4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B15355008.png)
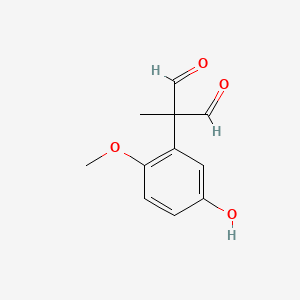
![3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide](/img/structure/B15355016.png)
